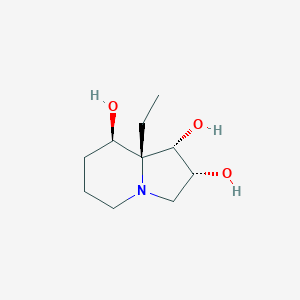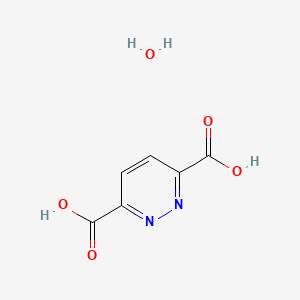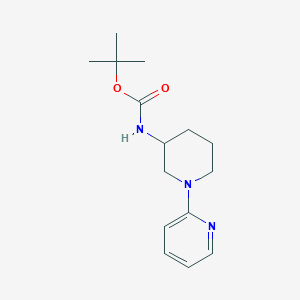
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate, also known by its IUPAC name tert-butyl 1-(2-pyridinyl)-3-piperidinylcarbamate , is a chemical compound with the molecular formula C₁₄H₂₂N₄O₂. It has a molecular weight of 278.35 g/mol . This compound belongs to the class of carbamates and contains a piperidine ring substituted with a pyridine moiety.
Preparation Methods
Synthetic Routes:
The synthetic preparation of tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate involves several steps. While specific literature references are scarce, here’s a general outline:
Piperidine Derivative Synthesis: Start by synthesizing the piperidine derivative, which typically involves cyclization of an appropriate precursor.
Pyridine Substitution: Introduce the pyridine group by reacting the piperidine derivative with a pyridine-containing reagent.
Carbamate Formation: Finally, protect the amino group of the piperidine with a tert-butyl carbamate group.
Industrial Production:
Chemical Reactions Analysis
Tert-butyl (1-(pyridin-2-yl)piperidin-3-yl)carbamate can participate in various chemical reactions:
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Substitution Reactions: The piperidine nitrogen and pyridine nitrogen are potential sites for substitution reactions.
Common Reagents: Reagents like acids, bases, and oxidants play a role in its transformations.
Major Products: The specific products formed depend on the reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may act as a ligand for receptors or enzymes.
Industry: Its derivatives could serve as building blocks for other compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While detailed comparisons are limited, similar compounds include:
Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: (CAS: 1052705-54-0)
Tert-butyl N-([1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)]piperidin-3-yl)methyl]carbamate: (CAS: 1417793-53-3)
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-6-10-18(11-12)13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,17,19) |
InChI Key |
VZMZVVCEXKCSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


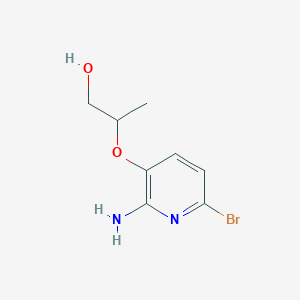

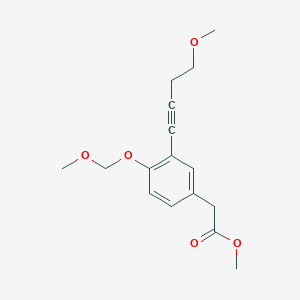
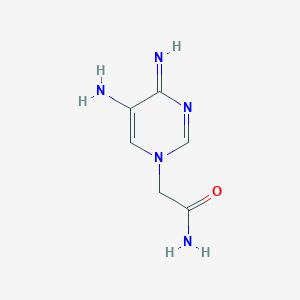
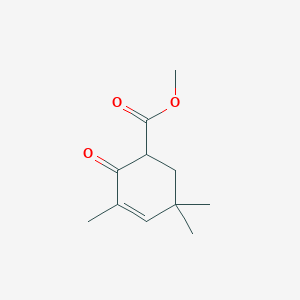
![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
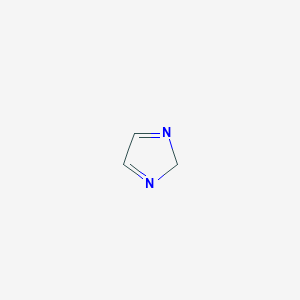
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
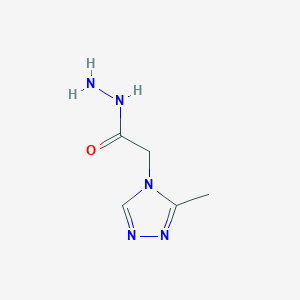
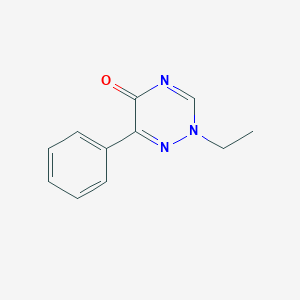
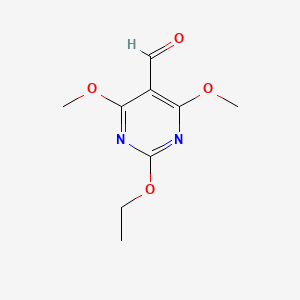
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
